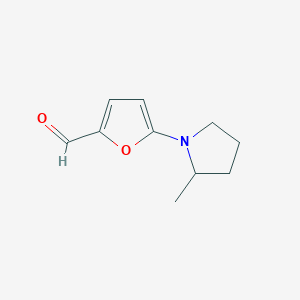amine](/img/structure/B13231226.png)
[(4-Methoxyphenyl)methyl](2-methylbutan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is a secondary amine, characterized by the presence of a methoxyphenyl group and a methylbutan-2-yl group attached to the nitrogen atom. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine typically involves the alkylation of primary amines or ammonia, reduction of nitriles and amides, or the use of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These methods are chosen based on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of (4-Methoxyphenyl)methylamine often involves large-scale reactions using robust catalysts and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often employ reducing agents like LiAlH4 or NaBH4.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Methoxyphenyl)methylamine has several applications in scientific research:
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methylamine
- (4-Methoxyphenyl)methylamine
Uniqueness
(4-Methoxyphenyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-13(2,3)14-10-11-6-8-12(15-4)9-7-11/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
LXCDPSOJNFFFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H,4H-Pyrido[4,3-b][1,4]oxazine dihydrochloride](/img/structure/B13231148.png)
![Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13231149.png)

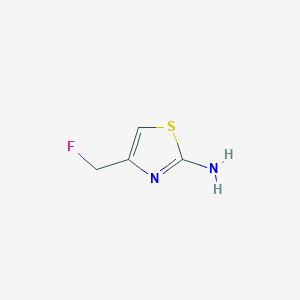

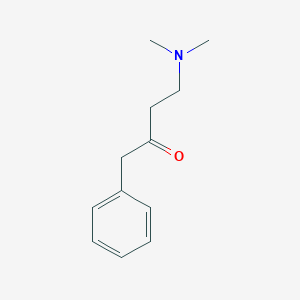
![2-[(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid](/img/structure/B13231160.png)

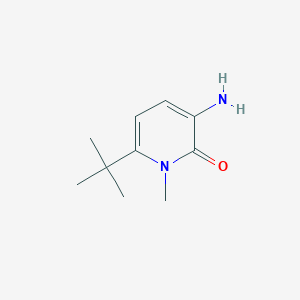
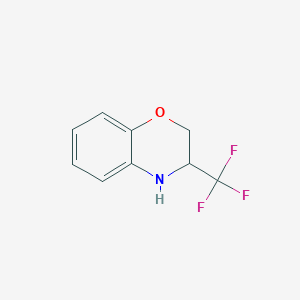
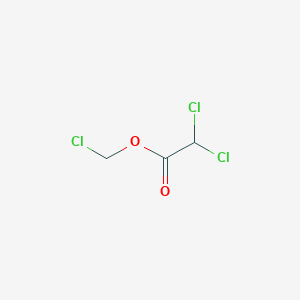
![2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13231200.png)
![2-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13231201.png)
